(2,6-Dibromopyridin-3-yl)methanol
Overview
Description
(2,6-Dibromopyridin-3-yl)methanol is a chemical compound with the molecular formula C6H5Br2NO and a molecular weight of 266.92 g/mol . It is characterized by the presence of two bromine atoms attached to a pyridine ring, along with a methanol group. This compound is often used in various chemical reactions and research applications due to its unique properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method includes the bromination of 3-pyridinemethanol using bromine in the presence of a suitable solvent and catalyst . The reaction conditions often require controlled temperatures and specific reaction times to ensure the desired product is obtained with high purity.
Industrial Production Methods
Industrial production of (2,6-Dibromopyridin-3-yl)methanol may involve large-scale bromination processes using automated reactors to ensure consistent quality and yield. The use of advanced purification techniques, such as recrystallization and chromatography, is essential to achieve the required purity levels for industrial applications .
Chemical Reactions Analysis
Types of Reactions
(2,6-Dibromopyridin-3-yl)methanol undergoes various chemical reactions, including:
Oxidation: The methanol group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The bromine atoms can be reduced to form less substituted pyridine derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst are used.
Substitution: Nucleophiles like sodium azide (NaN3) or thiourea (NH2CSNH2) are often employed under mild to moderate conditions.
Major Products Formed
Oxidation: Formation of 2,6-dibromopyridine-3-carboxylic acid.
Reduction: Formation of 2,6-dibromopyridine.
Substitution: Formation of 2,6-diaminopyridine or 2,6-dithiopyridine derivatives.
Scientific Research Applications
(2,6-Dibromopyridin-3-yl)methanol is widely used in scientific research due to its versatility:
Mechanism of Action
The mechanism of action of (2,6-Dibromopyridin-3-yl)methanol involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine atoms and methanol group play crucial roles in binding to these targets, thereby modulating their activity. The exact pathways and molecular interactions depend on the specific application and target .
Comparison with Similar Compounds
Similar Compounds
- 2,6-Dichloropyridin-3-yl)methanol
- 2,6-Difluoropyridin-3-yl)methanol
- 2,6-Diiodopyridin-3-yl)methanol
Uniqueness
(2,6-Dibromopyridin-3-yl)methanol is unique due to the presence of bromine atoms, which impart distinct reactivity and properties compared to its chloro, fluoro, and iodo analogs. The bromine atoms provide a balance between reactivity and stability, making it a valuable compound in various chemical and biological applications .
Properties
IUPAC Name |
(2,6-dibromopyridin-3-yl)methanol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5Br2NO/c7-5-2-1-4(3-10)6(8)9-5/h1-2,10H,3H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OQMAYLHEFKJFQN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC(=C1CO)Br)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5Br2NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80361247 | |
Record name | (2,6-dibromopyridin-3-yl)methanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80361247 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
266.92 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
55483-88-0 | |
Record name | (2,6-dibromopyridin-3-yl)methanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80361247 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
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